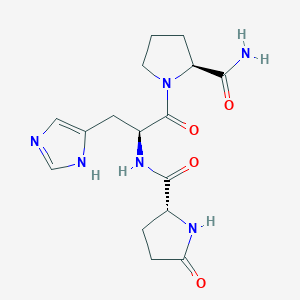
H-D-Pyr-His-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Pyr-His-Pro-NH2 can be achieved through a four-step process without the need for protecting groups. This method ensures high purity (>98%) and involves the following steps :
Condensation: The initial step involves the condensation of pyroglutamic acid with histidine.
Coupling: The resulting dipeptide is then coupled with prolineamide.
Purification: The tripeptide is purified to remove any impurities.
Final Product: The final product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Pyr-His-Pro-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide.
Substitution: Substitution reactions can occur at the histidine or prolineamide residues.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with modified functional groups .
Applications De Recherche Scientifique
H-D-Pyr-His-Pro-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a crucial role in the regulation of thyroid hormone production and is used in studies related to metabolic regulation.
Mécanisme D'action
H-D-Pyr-His-Pro-NH2 exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a member of the class A G protein-coupled receptor family. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C pathway, leading to the upregulation of thyroid hormones. This pathway is essential for maintaining metabolic homeostasis and regulating thyroid hormone production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Triptorelin: A synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH).
Leuprolide: Another synthetic peptide used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic peptide used for similar therapeutic purposes.
Uniqueness
H-D-Pyr-His-Pro-NH2 is unique due to its specific role in the hypothalamo-pituitary-thyroid axis and its ability to regulate thyroid hormone production. Unlike other peptides, it has a distinct mechanism of action and specific molecular targets, making it a valuable compound for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C16H22N6O4 |
|---|---|
Poids moléculaire |
362.38 g/mol |
Nom IUPAC |
(2R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11+,12+/m1/s1 |
Clé InChI |
XNSAINXGIQZQOO-WOPDTQHZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]3CCC(=O)N3)C(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


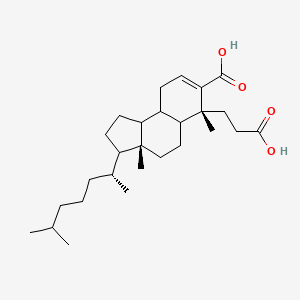

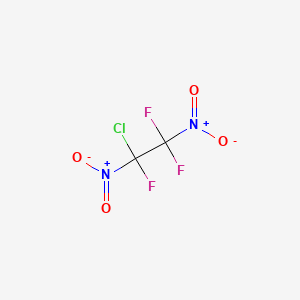
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
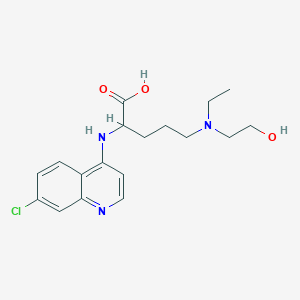

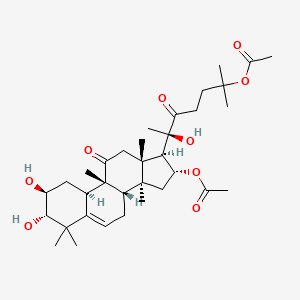
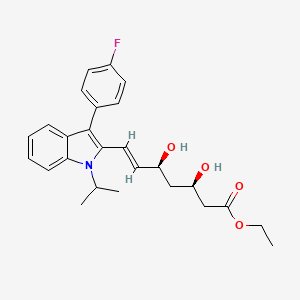
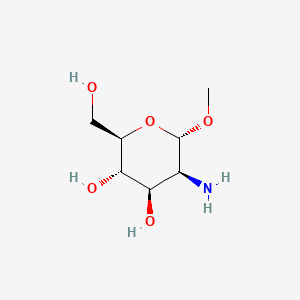

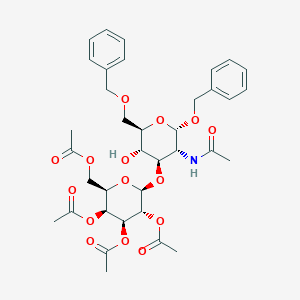
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
